molecular formula C20H22F2N2O6S2 B2429696 8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-93-2

8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2429696
CAS RN: 898452-93-2
M. Wt: 488.52
InChI Key: HUEHPDHHIPBNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H22F2N2O6S2 and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality 8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements

Research on similar compounds, like cyclohexane-5-spirohydantoin derivatives, has highlighted their potential in understanding supramolecular arrangements. The study by Graus et al. (2010) showed that different substituents on the cyclohexane ring play a significant role in forming such arrangements, particularly in crystallographic structures (Graus et al., 2010).

Synthesis and Structural Studies

The synthesis of various diazaspiro[4.5]decane derivatives has been a focus in multiple studies. Reddy et al. (2001) described the synthesis of sulfur-containing heterocycles, including derivatives of diazaspiro[4.5]decane, which are relevant for understanding the chemical properties and potential applications of such compounds (Reddy et al., 2001). Similarly, Rohlíček et al. (2010) studied the crystal structure of related compounds, providing insights into their molecular configuration and potential for forming certain types of bonds (Rohlíček et al., 2010).

Potential Therapeutic Applications

Though excluding direct information about drug use and dosage, it's noteworthy that derivatives of 1-oxa-4,8-diazaspiro[4.5]decane have been investigated for their therapeutic potential. For instance, Ishihara et al. (1992) synthesized compounds related to 8-oxa-1,4-diazaspiro[4.5]decane for their potential as muscarinic agonists, indicating a possible avenue for therapeutic research (Ishihara et al., 1992).

Chemical Reactivity and Synthesis

Studies like those by Eames et al. (1996) on the synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes demonstrate the intricate processes involved in the chemical synthesis and reactivity of these compounds. Their work highlights the versatility of such compounds in chemical synthesis and the potential for creating diverse molecular structures (Eames et al., 1996).

properties

IUPAC Name

8-(2,5-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O6S2/c1-29-16-3-5-17(6-4-16)31(25,26)24-12-13-30-20(24)8-10-23(11-9-20)32(27,28)19-14-15(21)2-7-18(19)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHPDHHIPBNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.